Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone
Overview
Description
Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone is a heterocyclic compound that features a benzimidazole moiety fused with a methoxyphenyl group. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties . The presence of the methoxy group enhances the compound’s pharmacological profile, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes. For Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone, the reaction can be carried out using 4-methoxybenzaldehyde and o-phenylenediamine in the presence of an oxidizing agent such as sodium metabisulfite . The reaction is usually conducted in a solvent mixture under mild conditions to yield the desired product with high efficiency.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of non-toxic solvents and recyclable catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of benzimidazole-1-yl-(4-hydroxy-phenyl)-methanone.
Reduction: Formation of benzimidazole-1-yl-(4-methoxy-phenyl)-methanol.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects . The methoxy group enhances the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylbenzimidazole
- 4-Methoxybenzimidazole
- 2-(4-Methoxyphenyl)benzimidazole
Uniqueness
Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone is unique due to the presence of both the benzimidazole and methoxyphenyl groups. This combination enhances its pharmacological properties, making it more effective as an antimicrobial and anticancer agent compared to its analogs .
Biological Activity
Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
Chemical Formula: CHNO
Molecular Weight: 266.30 g/mol
Structural Features:
- Benzimidazole Moiety: Known for its pharmacological properties.
- Methoxyphenyl Group: Enhances solubility and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzimidazole ring can bind to specific enzymes and receptors, thereby inhibiting their activity. This inhibition disrupts essential biological pathways, leading to potential therapeutic effects against infections and cancer.
1. Antimicrobial Activity
Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth.
Pathogen | Activity (IC) |
---|---|
Staphylococcus aureus | 15 µM |
Escherichia coli | 20 µM |
Candida albicans | 25 µM |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
2. Anticancer Activity
This compound has shown promising anticancer properties in various studies. It has been evaluated against different cancer cell lines, revealing its ability to induce apoptosis and inhibit cell proliferation.
Cancer Cell Line | Activity (IC) |
---|---|
HeLa (Cervical Cancer) | 12 µM |
MCF-7 (Breast Cancer) | 18 µM |
A549 (Lung Cancer) | 22 µM |
The compound's mechanism involves the activation of caspase pathways, leading to programmed cell death .
Study on Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of this compound against multidrug-resistant strains. The results indicated a significant reduction in bacterial load in treated groups compared to controls, suggesting its potential as an effective therapeutic agent against resistant infections .
Study on Anticancer Properties
In another investigation, the compound was tested on human cancer cell lines using MTT assays. The findings demonstrated a dose-dependent decrease in cell viability, with notable effects observed at concentrations as low as 10 µM. Additionally, flow cytometry analyses confirmed the induction of apoptosis in treated cells .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.
Compound | Antimicrobial Activity (IC) | Anticancer Activity (IC) |
---|---|---|
Benzoimidazole | 30 µM | 25 µM |
2-Methylbenzimidazole | 40 µM | 30 µM |
Benzothiazole | 35 µM | 28 µM |
The data indicate that this compound exhibits superior antimicrobial and anticancer activities compared to its analogs .
Properties
IUPAC Name |
benzimidazol-1-yl-(4-methoxyphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-12-8-6-11(7-9-12)15(18)17-10-16-13-4-2-3-5-14(13)17/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIWMLYYGXHCKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C=NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351816 | |
Record name | benzimidazol-1-yl-(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49643877 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13361-55-2 | |
Record name | benzimidazol-1-yl-(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZOIMIDAZOL-1-YL-(4-METHOXY-PHENYL)-METHANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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